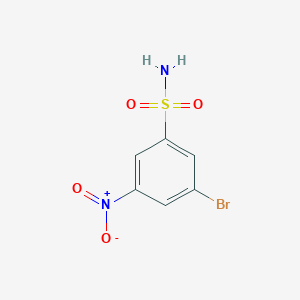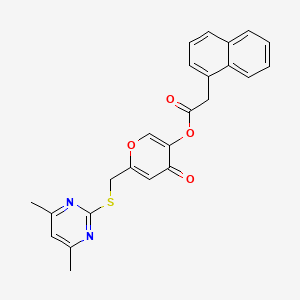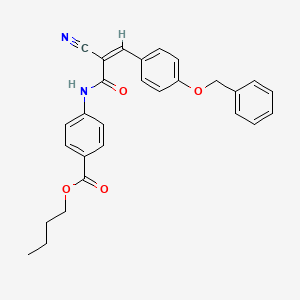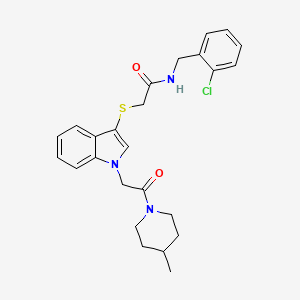
3-Bromo-5-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-nitrobenzenesulfonamide is a chemical compound that has garnered significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized and studied for its various properties and applications. The compound has a molecular weight of 281.08 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-nitrobenzenesulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . Density functional theory (DFT) is a computational method that is frequently employed for theoretical simulation of an organic compound’s electronic structure .Physical And Chemical Properties Analysis
3-Bromo-5-nitrobenzenesulfonamide is a solid at room temperature . It has a molecular weight of 281.09 . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Analytical Applications
Sodium N-bromo-p-nitrobenzenesulfonamide, a derivative closely related to 3-Bromo-5-nitrobenzenesulfonamide, has been highlighted for its utility as an oxidizing titrant in analytical chemistry. The synthesis, composition, and structure of this compound were detailed, alongside its direct titration applications for various substances including ascorbic acid and sulfite, among others, showcasing its rapid and accurate titration capabilities with minimal error margins (N. Gowda et al., 1983).
Organic Synthesis
3-Bromo-5-nitrobenzenesulfonamide and its related compounds have been employed in organic synthesis, particularly in the preparation of secondary amines and the protection of amines. These sulfonamides undergo smooth alkylation by Mitsunobu reaction or conventional methods to give N-alkylated sulfonamides in near-quantitative yields. They can be readily deprotected to yield secondary amines, demonstrating their versatility as intermediates in synthetic organic chemistry (T. Fukuyama et al., 1995).
Photodynamic Therapy
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, related to 3-Bromo-5-nitrobenzenesulfonamide, shows promising applications in photodynamic therapy for cancer treatment. Its remarkable singlet oxygen quantum yield and appropriate photodegradation quantum yield indicate significant potential as Type II photosensitizers, highlighting its utility in medical research and potential therapeutic applications (M. Pişkin et al., 2020).
Solid-Phase Synthesis
The application of 2/4-Nitrobenzenesulfonamides in solid-phase synthesis has been explored, with polymer-supported benzenesulfonamides acting as key intermediates in various chemical transformations. This approach facilitates the generation of diverse privileged scaffolds, underscoring the compound's role in advancing synthetic methodologies (Veronika Fülöpová & M. Soural, 2015).
Enzymatic and Biological Studies
Research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, structurally related to 3-Bromo-5-nitrobenzenesulfonamide, has demonstrated enzyme inhibition potential. This highlights the broader applicability of such compounds in biochemical studies, potentially paving the way for new therapeutic agents (N. Riaz, 2020).
Safety and Hazards
The safety data sheet for 3-Bromo-5-nitrobenzenesulfonamide indicates that it is a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest the compound .
作用機序
Target of Action
Sulfonamides, such as 3-Bromo-5-nitrobenzenesulfonamide, exhibit a range of pharmacological activities. They are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate metabolism .
Mode of Action
Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the function of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid . This disruption in folic acid synthesis affects the production of DNA in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides required for DNA replication .
Result of Action
The primary result of the action of 3-Bromo-5-nitrobenzenesulfonamide is the inhibition of bacterial growth and proliferation . By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleotides required for DNA replication . This leads to a halt in bacterial growth, aiding in the treatment of bacterial infections .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the stability of the compound . Therefore, it is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
特性
IUPAC Name |
3-bromo-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIXTEIZCSKSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2974769.png)
![4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2974770.png)
![3-Methyl-7-(2-methylpropyl)-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2974771.png)
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2974772.png)
![1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2974773.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2974776.png)





![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2974785.png)